
2-Cyclobutoxy-6-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-6-methylpyridin-3-amine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, characterized by the presence of a cyclobutoxy group at the second position and a methyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-6-methylpyridin-3-amine typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This method is efficient and yields the desired product in moderate to good quantities. The reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction remains a viable approach for large-scale synthesis. The reaction conditions can be optimized to enhance yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Cyclobutoxy-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
6-Cyclobutoxy-2-methylpyridin-3-amine: Similar structure but with different substitution patterns.
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of 2-Cyclobutoxy-6-methylpyridin-3-amine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutoxy group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclobutyloxy-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-5-6-9(11)10(12-7)13-8-3-2-4-8/h5-6,8H,2-4,11H2,1H3 |
InChI Key |
MQHATSJMYRHYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)N)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


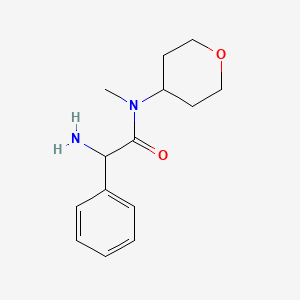
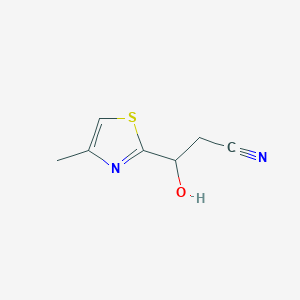
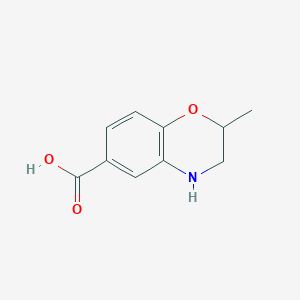
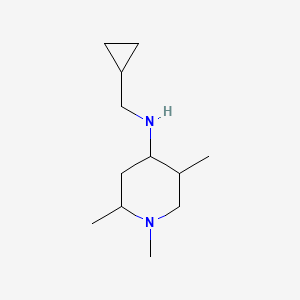
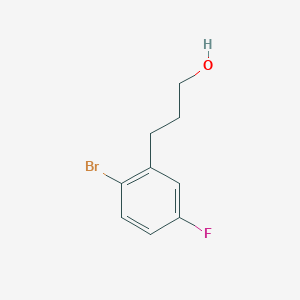
amine](/img/structure/B13275128.png)

![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13275148.png)
![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13275151.png)
amine](/img/structure/B13275159.png)
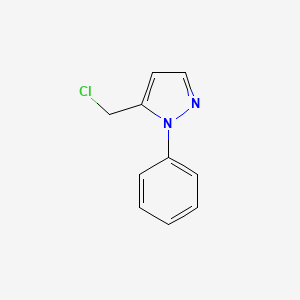
![(3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13275178.png)

